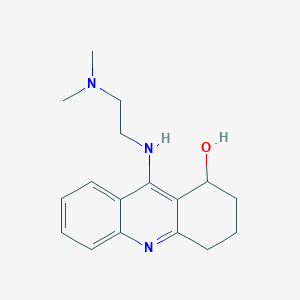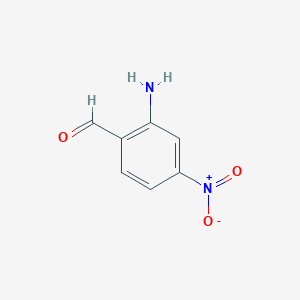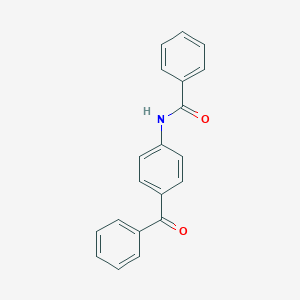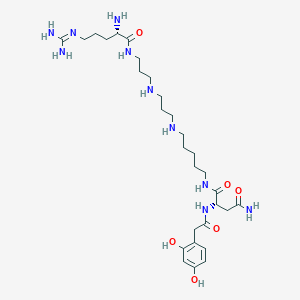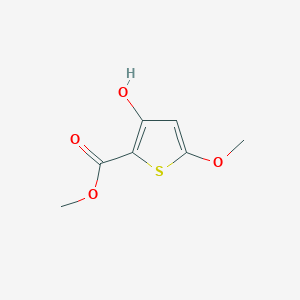
双乙酰姜黄素
描述
Diacetylcurcumin is a synthetic derivative of curcumin, where the phenolic hydroxyl groups are protected by acetyl groups. This modification increases the lipophilicity of the molecule, potentially enhancing its bio-membrane penetration rate . Diacetylcurcumin has shown significant biological activities, including anti-inflammatory, antibacterial, and antimalarial properties .
科学研究应用
Medicine: It has demonstrated significant anti-inflammatory and antimalarial activities.
Industry: Its enhanced lipophilicity makes it a potential candidate for drug delivery systems.
作用机制
Target of Action
Diacetylcurcumin, a derivative of curcumin, has been found to interact with several targets. It has been shown to have a strong interaction with human serum albumin (HSA) and bovine serum albumin (BSA) . These proteins are important for the transport of various substances, including drugs, in the body. In addition, Diacetylcurcumin has been found to interact with inflammatory molecules, cell survival proteins, protein kinases, protein reductases, and other signaling molecules .
Mode of Action
Diacetylcurcumin exerts its effects through various mechanisms. It has been shown to have superior reactive oxygen species (ROS) scavenging efficacy, particularly for the superoxide radical . This suggests that Diacetylcurcumin can neutralize harmful free radicals in the body, thereby reducing oxidative stress. Furthermore, it has been found to maintain mitochondrial membrane potential (MMP) levels, reduce intracellular ROS levels, and increase the activities of superoxide dismutase (SOD) and catalase (CAT) by activating the nuclear factor erythroid 2 p45-related factor (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway .
Biochemical Pathways
Diacetylcurcumin affects several biochemical pathways. It has been found to activate the Nrf2-Keap1 signaling pathway , which plays a crucial role in the cellular response to oxidative stress. By activating this pathway, Diacetylcurcumin enhances the body’s antioxidant defenses. Additionally, it has been shown to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS) and Interleukin 1β (IL-1β), which are involved in inflammation .
Pharmacokinetics
It is known that diacetylcurcumin is a synthetic derivative of curcumin where phenolic oh groups are protected with acetyl groups, resulting in increased lipophilicity . This could potentially lead to a higher bio-membrane penetration rate, thereby improving the bioavailability of Diacetylcurcumin. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of diacetylcurcumin .
Result of Action
The molecular and cellular effects of Diacetylcurcumin’s action are primarily related to its antioxidant and anti-inflammatory properties. It has been shown to reduce intracellular ROS levels, maintain MMP levels, and increase the activities of SOD and CAT . These effects suggest that Diacetylcurcumin can protect cells from oxidative damage. Furthermore, it has been found to down-regulate the mRNA expression of iNOS and IL-1β, indicating that it can reduce inflammation .
Action Environment
The action, efficacy, and stability of Diacetylcurcumin can be influenced by various environmental factors. For instance, factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can affect the health and behavior of individuals, which in turn can influence the effectiveness of Diacetylcurcumin .
生化分析
Biochemical Properties
Diacetylcurcumin has been found to bind to bovine beta-lactoglobulin (BLG) and human serum albumin (HSA) . The binding parameters, including the number of substantive binding sites and the binding constants, have been evaluated using fluorescence quenching methods .
Cellular Effects
Its parent compound, curcumin, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diacetylcurcumin involves binding interactions with biomolecules like bovine beta-lactoglobulin (BLG) and human serum albumin (HSA) . These interactions may lead to changes in gene expression and enzyme activity .
Metabolic Pathways
It’s known that curcumin interacts with various enzymes and cofactors, but specific information about Diacetylcurcumin is limited .
准备方法
Synthetic Routes and Reaction Conditions: Diacetylcurcumin is synthesized by acetylating curcumin. The process involves reacting curcumin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diacetylcurcumin as the primary product .
Industrial Production Methods: While specific industrial production methods for diacetylcurcumin are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of the reaction conditions and purification processes to meet industrial demands .
化学反应分析
Types of Reactions: Diacetylcurcumin undergoes various chemical reactions, including:
Oxidation: Diacetylcurcumin can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert diacetylcurcumin into its corresponding reduced forms.
Substitution: The acetyl groups in diacetylcurcumin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the acetyl groups under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
相似化合物的比较
Bisdemethoxycurcumin: Another curcumin derivative with similar biological properties but different stability and bioavailability profiles.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced antioxidant properties.
Uniqueness of Diacetylcurcumin: Diacetylcurcumin stands out due to its increased lipophilicity, which enhances its bio-membrane penetration and potentially its therapeutic efficacy. Its ability to form stable metal complexes further broadens its application in medicinal chemistry .
属性
IUPAC Name |
[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRYDKSIXWXTSH-NXZHAISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19697-86-0 | |
| Record name | Diacetylcurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETYLCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diacetylcurcumin (DAC) primarily interacts with its targets through hydrogen bonding and hydrophobic interactions. [, ] For instance, DAC forms hydrogen bonds with amino acid residues of proteins like hen egg white lysozyme (HEWL) [], bovine α-lactalbumin (BLA) [], and ribonuclease A (RNase A). [] These interactions can lead to various downstream effects, including inhibition of amyloid fibrillation, [] antioxidant activity, [, ] and modulation of enzyme activity. [, ]
A:
- Spectroscopic Data: DAC's structure is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, [] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [, ], and UV-Vis spectroscopy. [] These techniques provide information about the functional groups, chemical environment of atoms, and electronic transitions within the molecule, respectively.
A: DAC exhibits enhanced lipophilicity compared to curcumin, leading to better cellular uptake and potentially improved bioavailability. [, ] Studies show its efficacy against various bacterial strains, including Staphylococcus aureus, [, ] Streptococcus mutans, [] and Enterococcus faecalis. [] It demonstrates promising anti-biofilm activity, particularly against Enterococcus faecalis in root canal disinfection when combined with calcium hydroxide. []
A: While DAC itself is not a catalyst, its metal complexes, such as the copper bis(diacetylcurcumin) 1,2-diaminobenzene Schiff base complex (Cu-BDACDABSBC), demonstrate catalytic activity in organic synthesis. [] For example, Cu-BDACDABSBC catalyzes the [3+2] cycloaddition of alkyl nitriles with sodium azide to synthesize 5-substituted 1H-tetrazoles. []
A: Computational methods like molecular docking are used to predict the binding interactions of DAC with target proteins. [, , , ] These studies provide insights into the binding affinity, binding sites, and interacting residues involved in DAC's biological activities. For example, docking studies revealed that DAC interacts with the active site of Mycobacterium P450DM, potentially explaining its antifungal activity. []
A: Compared to curcumin, DAC's acetylation of phenolic hydroxyl groups enhances its lipophilicity and potentially improves its bioavailability. [, ] Studies comparing DAC with other curcuminoids, like bisdemethoxycurcumin and diacetylbisdemethoxycurcumin, highlight the importance of phenolic hydroxyl and methoxy groups in binding interactions with proteins like lysozyme. [, ] These structural variations ultimately influence DAC's overall pharmacological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


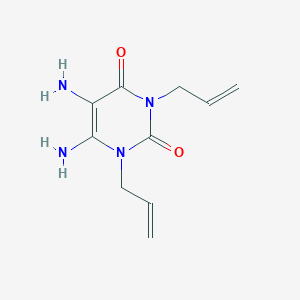

![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
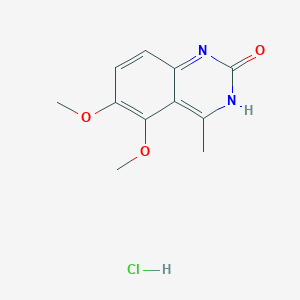



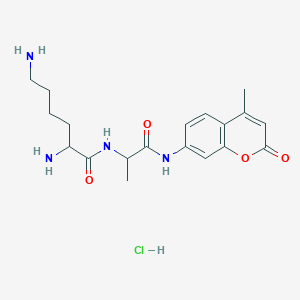
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
